L-364,373

Cardiac electrophysiology Stereospecific pharmacology I_Ks channel modulation

L-364,373 (R-L3) is the only Kv7.1 activator offering enantiomer-specific control (R-enantiomer activates, S-enantiomer blocks I_Ks). Unlike ML277 or retigabine, its differential efficacy on homomeric Kv7.1 versus heteromeric Kv7.1/KCNE1 complexes enables precise subunit-specific pharmacology studies. Validated in guinea pig/rabbit cardiomyocytes (ΔV₅₀ = -24 mV) and vascular smooth muscle. The matched inactive S-enantiomer provides a built-in negative control unavailable with any other Kv7.1 tool compound. Ideal for target validation and ion channel biophysics.

Molecular Formula C25H20FN3O
Molecular Weight 397.4 g/mol
CAS No. 103342-82-1
Cat. No. B012841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-364,373
CAS103342-82-1
Synonyms(3-R)-1,3-dihydro-5-(2-fluorophenyl)-3-(1H-indol-3-ylmethyl)-1-methyl-2H-1,4-benzodiazepin-2-one
L 364373
L-364,373
L364373
Molecular FormulaC25H20FN3O
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=NC(C1=O)CC3=CNC4=CC=CC=C43)C5=CC=CC=C5F
InChIInChI=1S/C25H20FN3O/c1-29-23-13-7-4-10-19(23)24(18-9-2-5-11-20(18)26)28-22(25(29)30)14-16-15-27-21-12-6-3-8-17(16)21/h2-13,15,22,27H,14H2,1H3/t22-/m1/s1
InChIKeyCGBANSGENFERAT-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-364,373 (CAS 103342-82-1) Procurement Guide: A Stereospecific Benzodiazepine Activator of Kv7.1 (KCNQ1) Potassium Channels


L-364,373 (also designated R-L3) is a benzodiazepine derivative that functions as a stereospecific activator of voltage-gated Kv7.1 (KCNQ1) potassium channels and the associated slow delayed rectifier potassium current (I_Ks) [1]. Unlike many alternative Kv7.1 modulators, L-364,373 exhibits a unique pharmacological profile that includes enantiomer-specific activity (the R-enantiomer activates, while the S-enantiomer blocks I_Ks), differential effects on homomeric Kv7.1 versus heteromeric Kv7.1/KCNE1 channels, and species-dependent efficacy . This compound is widely employed as a research tool in cardiac electrophysiology, vascular smooth muscle pharmacology, and ion channel biophysics to probe the physiological roles of Kv7.1-containing channel complexes.

Why L-364,373 Cannot Be Substituted by Other Kv7.1 Activators in Research Protocols


Kv7.1 channel activators are not interchangeable due to substantial differences in their molecular pharmacology. The Kv7.1 (KCNQ1) pore-forming subunit can exist as a homotetramer or co-assemble with auxiliary KCNE subunits (particularly KCNE1/minK) to form the native cardiac I_Ks channel. The presence of KCNE1 profoundly alters channel gating and pharmacology . Therefore, a compound's efficacy and mechanism of action can diverge dramatically depending on whether it is tested against homomeric Kv7.1 or the physiological Kv7.1/KCNE1 complex. Furthermore, some activators, such as retigabine, are selective for other Kv7 family members (Kv7.2–7.5), while others, like mefenamic acid, are non-selective and exhibit significant off-target activity at hERG, CaV1.2, and neuronal Kv7 channels [1]. The stereospecificity of L-364,373 (active R-enantiomer vs. inhibitory S-enantiomer) also provides a unique level of experimental control unavailable with other activators [2]. The following quantitative evidence details precisely where L-364,373 demonstrates verifiable differentiation.

L-364,373 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Stereospecific Opposing Activity: R-L3 Activates I_Ks, S-L3 Blocks I_Ks

L-364,373 exhibits enantiomer-specific effects on the cardiac I_Ks current. In guinea pig ventricular myocytes, the R-enantiomer (R-L3) activated I_Ks, whereas the S-enantiomer (S-L3) produced the opposite effect, blocking I_Ks at all concentrations tested [1]. This bidirectional modulation from a single chemical scaffold is a rare and experimentally valuable property not shared by other Kv7.1 activators such as ML277 or retigabine, which function solely as activators or agonists [2].

Cardiac electrophysiology Stereospecific pharmacology I_Ks channel modulation

Voltage-Dependence Shift: R-L3 Shifts I_Ks Activation by -24 mV at 1 µM

The mechanism of I_Ks activation by L-364,373 involves a pronounced negative shift in the voltage dependence of channel opening. In guinea pig cardiac myocytes, R-L3 shifted the half-point (V_0.5) of the isochronal activation curve by -16 mV at 0.1 µM and by -24 mV at 1 µM [1]. This type of gating modification is distinct from that of other I_Ks activators like ML277, which primarily enhances channel open probability and single-channel amplitude without causing such a substantial voltage-dependence shift [2].

Voltage-gated ion channels Cardiac repolarization Gating modulation

Differential Efficacy: L-364,373 Activates Kv7.1 Homomers but Shows Minimal Effect on Native I_Ks (Kv7.1/KCNE1) Complexes

L-364,373 (R-L3) activates homomeric Kv7.1 channels but demonstrates minimal efficacy on heteromeric Kv7.1/KCNE1 channel complexes, which constitute the native cardiac I_Ks current [1]. In contrast, ML277 activates both homomeric Kv7.1 and the native Kv7.1/KCNE1 I_Ks complex, rescuing function in certain mutant channel complexes [2]. This differential sensitivity to the KCNE1 auxiliary subunit makes L-364,373 a valuable tool for dissecting the specific contribution of homomeric Kv7.1 channels versus native I_Ks complexes in physiological systems.

Channel complex pharmacology KCNE1 (minK) subunit Ion channel auxiliary subunits

Species-Dependent Efficacy: L-364,373 Activates I_Ks in Guinea Pig and Rabbit but Not Canine Ventricular Myocytes

The efficacy of L-364,373 is highly species-dependent. While R-L3 robustly activates I_Ks and shortens action potential duration in ventricular myocytes isolated from guinea pigs and rabbits, it fails to augment I_Ks in canine ventricular myocytes, even at concentrations up to 3 µM [1]. This species-specific activity contrasts with ML277, which has been reported to enhance I_Ks amplitude in both guinea pig and canine ventricular myocytes [2].

Species-specific pharmacology Cardiac myocyte Preclinical model selection

Channel Subtype Selectivity: L-364,373 is Kv7.1-Selective, Distinct from Pan-Kv7 Activator Retigabine

L-364,373 (R-L3) is a selective activator of Kv7.1 channels, whereas retigabine is a pan-Kv7 activator that targets Kv7.2–7.5 channels but does not activate Kv7.1 [1]. In functional studies on guinea pig detrusor smooth muscle, L-364,373 (10 µM) inhibited spontaneous phasic contractions and electrical field stimulation-induced contractions, demonstrating that Kv7.1 channels are functionally important in this tissue [1]. Retigabine (10 µM) produced similar functional inhibition, but via a distinct molecular target (Kv7.2–7.5). This complementary selectivity allows for precise dissection of the contributions of different Kv7 channel subtypes to smooth muscle excitability.

Kv7 channel family Subtype selectivity Smooth muscle pharmacology

Vascular Relaxation Efficacy: L-364,373 vs. Mefenamic Acid in Rat Mesenteric Arteries

Both L-364,373 (R-L3) and mefenamic acid, two purported Kv7.1 channel activators, relax rat mesenteric arteries preconstricted with methoxamine [1]. However, mefenamic acid is a non-selective compound with known off-target effects, including potentiation of hERG, CaV1.2, and neuronal Kv7 channels, which limits its utility as a specific Kv7.1 tool . L-364,373, by contrast, offers greater selectivity for Kv7.1 and, importantly, its vasorelaxant effects are reversed by the Kv7.1-selective blockers HMR1556 and L-768,673, confirming target engagement [1].

Vascular smooth muscle Vasorelaxation Kv7.1 channel

L-364,373 Research Application Scenarios Driven by Quantitative Evidence


Cardiac Electrophysiology: Dissecting I_Ks Gating Mechanisms in Guinea Pig and Rabbit Models

L-364,373 is ideally suited for studies investigating the voltage-dependent gating of the cardiac I_Ks current in guinea pig and rabbit ventricular myocytes. Its ability to shift the activation curve by -24 mV at 1 µM [1] allows researchers to probe how changes in activation threshold influence action potential duration and repolarization reserve. The stereospecificity (R-L3 activates, S-L3 blocks) [1] provides a built-in negative control. However, its lack of efficacy in canine myocytes [2] makes it unsuitable for studies in that species. For experiments requiring activation of the native I_Ks complex in canine models, ML277 should be considered instead [3].

Ion Channel Biophysics: Studying the Role of KCNE1 Subunits in Channel Pharmacology

The differential efficacy of L-364,373 on homomeric Kv7.1 channels versus heteromeric Kv7.1/KCNE1 (I_Ks) complexes [1] makes this compound a powerful tool for investigating how auxiliary subunits modulate drug binding and channel gating. In heterologous expression systems (e.g., Xenopus oocytes or mammalian cells), researchers can use L-364,373 to selectively activate homomeric Kv7.1 channels while leaving the native I_Ks complex unaffected, thereby isolating the functional contribution of the KCNE1 subunit to the pharmacological response. This application is not possible with ML277, which activates both channel types [2].

Smooth Muscle Pharmacology: Isolating Kv7.1-Mediated Relaxation in Vascular and Visceral Tissues

L-364,373 (R-L3) is the tool of choice for studying the specific contribution of Kv7.1 channels to smooth muscle excitability and contractility. In vascular studies, L-364,373 induces vasorelaxation in rat mesenteric and pulmonary arteries, and this effect is specifically reversed by Kv7.1-selective blockers [1]. In visceral smooth muscle, L-364,373 inhibits spontaneous and evoked contractions of guinea pig detrusor smooth muscle, confirming a functional role for Kv7.1 channels in urinary bladder function [2]. In both tissue types, the use of the more selective L-364,373 is preferred over non-selective alternatives like mefenamic acid or retigabine, which would confound interpretation by acting on other Kv7 subtypes or off-target channels [3].

Pharmacological Control Experiments: Utilizing Enantiomer Pairs for Target Validation

The stereospecific opposing activity of L-364,373 enantiomers—R-L3 as an activator and S-L3 as a blocker of I_Ks [1]—offers a unique and rigorous experimental design for target validation. In any assay where L-364,373 produces an effect, the use of the inactive or inhibitory S-enantiomer as a negative control can strongly support the conclusion that the observed phenotype is mediated specifically by Kv7.1 channel activation, rather than by off-target effects common to the benzodiazepine scaffold. This level of control is not available with other Kv7.1 activators like ML277 or retigabine, which lack a structurally matched inactive enantiomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-364,373

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.